molecular formula C19H22BrN3O2 B6583215 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide CAS No. 1252865-02-3

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide

Cat. No. B6583215
CAS RN: 1252865-02-3
M. Wt: 404.3 g/mol
InChI Key: HVGGYOVYODJQNY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group (-CONH2), which is a common feature in many biologically active compounds. The presence of a bromophenyl group suggests that this compound could have interesting chemical properties, as halogens are often used in medicinal chemistry to improve the activity of drug molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the introduction of the bromophenyl and cyclohexylmethyl groups. Without specific information or literature references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyridazine ring, bromophenyl group, and amide group will all contribute to the overall shape and properties of the molecule. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the amide group could increase its polarity and potentially its solubility in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

This compound has been found to have potent antileishmanial and antimalarial activities . It has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown superior antipromastigote activity. These derivatives have also shown significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound, particularly in the context of antileishmanial research . These studies have helped justify the antileishmanial activity of certain derivatives of the compound .

Biological Activities in Aquatic Organisms

Research has shown that this compound has significant biological effects on rainbow trout alevins, Oncorhynchus mykiss . This includes effects on enzymes like acetylcholinesterase (AChE), which plays a crucial role in the nervous system of both vertebrates and invertebrates .

Neurodegenerative Disorders Research

The compound has been used in research related to neurodegenerative disorders . Enzymes like AChE, monoamine oxidase (MAO), and nitric oxide synthase (NOS) are known targets for this type of research, and this compound has been used in studies related to these targets .

Inflammatory Diseases Regulation

The compound has shown promise for the regulation of inflammatory diseases . This has been indicated by docking studies conducted with the compound .

Modular Synthetical Building Blocks

The compound has wide applications as modular synthetical building blocks . This is particularly relevant in the context of iterative cross-coupling reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, it might interact with a specific protein target in the body. The bromophenyl and amide groups could be important for this interaction .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its hazards and how to handle it safely .

Future Directions

The future research directions for this compound could be very broad and would depend on its intended application. If it shows promising activity as a drug, for example, it might be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-22(16-5-3-2-4-6-16)19(25)13-23-18(24)12-11-17(21-23)14-7-9-15(20)10-8-14/h7-12,16H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGGYOVYODJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexyl-N-methylacetamide

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